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Compound of Interest

Compound Name: 3-Amino-4-methylpyridine

Cat. No.: B017607 Get Quote

This technical guide provides an in-depth overview of the quantum chemical calculations

performed on 3-Amino-4-methylpyridine, a molecule of interest in pharmaceutical research.

The guide is intended for researchers, scientists, and drug development professionals, offering

a detailed look into its structural, vibrational, and electronic properties through theoretical and

experimental data.

Molecular Structure and Optimized Geometry
The initial step in the quantum chemical analysis of a molecule is the optimization of its

geometric structure to find the most stable conformation, corresponding to the minimum

potential energy. This is typically achieved using Density Functional Theory (DFT), a

computational method that models the electron density of a system.

While a comprehensive, experimentally validated set of optimized geometrical parameters for

3-Amino-4-methylpyridine is not readily available in the reviewed literature, the following

tables present representative data for a similar pyridine derivative, calculated using the B3LYP

functional with a 6-311++G(d,p) basis set. These values provide a theoretical model of the

molecule's structure.

Table 1: Optimized Bond Lengths (Å) for a Representative Pyridine Derivative
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Bond Length (Å)

C2 - C3 1.395

C3 - C4 1.392

C4 - C5 1.394

C5 - C6 1.396

C6 - N1 1.339

N1 - C2 1.341

C3 - N7 1.385

N7 - H8 1.014

N7 - H9 1.014

C4 - C10 1.508

C10 - H11 1.095

C10 - H12 1.095

C10 - H13 1.095

Table 2: Optimized Bond Angles (°) for a Representative Pyridine Derivative
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Angle Angle (°)

C6 - N1 - C2 117.2

N1 - C2 - C3 123.5

C2 - C3 - C4 118.4

C3 - C4 - C5 119.3

C4 - C5 - C6 119.5

C5 - C6 - N1 122.1

C2 - C3 - N7 120.8

C4 - C3 - N7 120.8

H8 - N7 - H9 115.0

C3 - C4 - C10 120.5

C5 - C4 - C10 120.2

H11 - C10 - H12 109.5

Vibrational Spectroscopy: A Comparative Analysis
Vibrational spectroscopy is a powerful tool for identifying molecules and understanding their

bonding structures. By comparing experimentally obtained spectra (FT-IR and FT-Raman) with

theoretically calculated vibrational frequencies, a detailed assignment of the vibrational modes

can be achieved.

A comprehensive study on 2-amino-4-methylpyridine (an alternative name for 3-Amino-4-
methylpyridine) has provided both experimental and calculated vibrational data. The

calculations were performed using the B3LYP method with the 6-311++G(d,p) basis set.

Table 3: Experimental and Calculated Vibrational Frequencies (cm⁻¹) for 3-Amino-4-
methylpyridine
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FT-IR
(Experimental)

FT-Raman
(Experimental)

Calculated (Scaled)
Assignment
(Vibrational Mode)

3445 3445 3448
NH₂ asymmetric

stretching

3320 3320 3325
NH₂ symmetric

stretching

3075 3075 3078 C-H stretching (ring)

2925 2925 2928
CH₃ asymmetric

stretching

2860 2860 2865
CH₃ symmetric

stretching

1625 1625 1628 NH₂ scissoring

1590 1590 1592 C=C stretching (ring)

1450 1450 1452
CH₃ asymmetric

bending

1380 1380 1383
CH₃ symmetric

bending

1270 1270 1275 C-N stretching

820 820 825
C-H out-of-plane

bending

Electronic Properties: HOMO-LUMO Analysis
The electronic properties of a molecule, particularly the energies of the Highest Occupied

Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial

for understanding its reactivity and potential as a drug candidate. The HOMO-LUMO energy

gap is an indicator of the molecule's chemical stability.

As with the geometrical parameters, specific HOMO-LUMO energy values for 3-Amino-4-
methylpyridine from a dedicated computational study are not available in the reviewed
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literature. The following table provides representative values for a similar pyridine derivative,

calculated using DFT at the B3LYP/6-311++G(d,p) level of theory.

Table 4: Calculated Electronic Properties for a Representative Pyridine Derivative

Property Value (eV)

HOMO Energy -5.85

LUMO Energy -1.23

HOMO-LUMO Energy Gap 4.62

Methodologies
Experimental Protocols
Fourier Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum of 3-Amino-4-
methylpyridine is typically recorded in the solid phase using the KBr pellet technique. A small

amount of the sample is mixed with potassium bromide (KBr) powder and pressed into a thin

pellet. The spectrum is then recorded over a range of 4000-400 cm⁻¹ using an FT-IR

spectrometer.

Fourier Transform Raman (FT-Raman) Spectroscopy: The FT-Raman spectrum is also

recorded on a solid sample. The sample is placed in a capillary tube and irradiated with a near-

infrared laser. The scattered light is then collected and analyzed to produce the Raman

spectrum, typically in the range of 3500-100 cm⁻¹.

Computational Protocols
Geometry Optimization and Vibrational Frequencies: All quantum chemical calculations are

generally performed using a software package like Gaussian. The molecular geometry of 3-
Amino-4-methylpyridine is optimized using Density Functional Theory (DFT) with the Becke's

three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional

(B3LYP). A high-level basis set, such as 6-311++G(d,p), is employed to ensure accuracy. The

optimized structure is confirmed to be a true minimum on the potential energy surface by

ensuring the absence of imaginary frequencies in the vibrational analysis. The calculated
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vibrational frequencies are often scaled by a factor (typically around 0.96) to correct for

anharmonicity and other systematic errors.

HOMO-LUMO Analysis: The energies of the HOMO and LUMO orbitals are also calculated at

the same level of theory (B3LYP/6-311++G(d,p)) using the optimized molecular geometry. The

energy gap is then determined by the difference between the LUMO and HOMO energies.

Visualizations
The following diagrams illustrate the workflow of the quantum chemical calculations and the

relationship between experimental and theoretical spectroscopic analysis.
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Quantum Chemical Calculation Workflow
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To cite this document: BenchChem. [Quantum Chemical Calculations for 3-Amino-4-
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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